

# Application of G140 (GSK761) in Primary Human Macrophage Studies

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## Compound of Interest

Compound Name: G140

Cat. No.: B1192762

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## Introduction

This document provides detailed application notes and protocols for the use of **G140**, also known as GSK761, a selective inhibitor of the Speckled Protein 140 (SP140), in primary human macrophage studies. SP140 is a bromodomain-containing protein predominantly expressed in immune cells and has been genetically linked to inflammatory conditions such as Crohn's disease.<sup>[1][2]</sup> Inhibition of SP140 with GSK761 has been shown to modulate macrophage inflammatory functions, making it a valuable tool for studying macrophage biology and for the development of novel anti-inflammatory therapeutics.<sup>[1][2]</sup> GSK761 reduces the differentiation of monocytes into inflammatory macrophages and curtails inflammatory activation induced by lipopolysaccharide (LPS).<sup>[1][2][3]</sup>

It is important to note that the compound **G140** is also described in scientific literature as a specific inhibitor of human cGAS (cyclic GMP-AMP synthase), a sensor of cytosolic DNA. This document focuses on the application of the SP140 inhibitor, GSK761, which is likely the compound of interest for macrophage-focused inflammatory studies.

## Data Presentation

The following tables summarize the quantitative effects of GSK761 on primary human macrophages.

Table 1: Effect of GSK761 on Cytokine Production in M1-Polarized Macrophages[3][4]

Cytokine	GSK761 Concentration (μM)	Fold Change vs. DMSO Control (24h LPS stimulation)
TNF	0.01	~0.8
	0.04	
	0.12	
	0.37	
	1.11	
IL-6	0.01	~0.9
	0.04	
	0.12	
	0.37	
	1.11	
IL-1β	0.01	~1.0
	0.04	
	0.12	
	0.37	
	1.11	
IL-10	0.01	~1.0
	0.04	
	0.12	
	0.37	
	1.11	
IL-8	0.01	~1.0
	0.04	

0.12	~0.8	
0.37	~0.7	
1.11	~0.6	
IL-12p70	0.01	~0.9
0.04	~0.7	
0.12	~0.5	
0.37	~0.3	
1.11	~0.1	

Table 2: Effect of GSK761 on Gene Expression in Macrophages from Crohn's Disease Mucosa[3][4]

Gene	GSK761 Concentration (μM)	Relative Gene Expression vs. DMSO Control (4h ex vivo incubation)
TNF	0.04	Significantly Decreased
IL6	0.04	Significantly Decreased
IL10	0.04	Significantly Decreased

## Experimental Protocols

### Protocol 1: Differentiation and Polarization of Primary Human Monocyte-Derived Macrophages (MDMs)

This protocol describes the generation of M0, M1, and M2 macrophages from primary human CD14+ monocytes.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)

- CD14 MicroBeads (Miltenyi Biotec)
- MACS Separation Columns and Magnet (Miltenyi Biotec)
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Macrophage Colony-Stimulating Factor (M-CSF), 20 ng/mL
- Interferon-gamma (IFN- $\gamma$ ), 100 ng/mL (for M1 polarization)
- Interleukin-4 (IL-4), 40 ng/mL (for M2 polarization)
- PBS (Phosphate-Buffered Saline)

#### Procedure:

- Isolate CD14<sup>+</sup> monocytes from PBMCs using positive selection with CD14 MicroBeads according to the manufacturer's instructions.
- Culture the isolated CD14<sup>+</sup> monocytes in RPMI-1640 supplemented with 10% FBS, penicillin-streptomycin, and 20 ng/mL M-CSF for 3 days to differentiate them into M0 macrophages.
- After 3 days, wash the cells with PBS.
- For M1 polarization, replace the medium with fresh medium containing 100 ng/mL IFN- $\gamma$ .
- For M2 polarization, replace the medium with fresh medium containing 40 ng/mL IL-4.
- For M0 macrophages, replace with fresh medium without any polarizing cytokines.
- Incubate the cells for an additional 3 days.[\[1\]](#)[\[5\]](#)

## Protocol 2: Treatment of MDMs with GSK761 and LPS Stimulation

This protocol details the treatment of polarized macrophages with GSK761 followed by stimulation with LPS to assess the effect on inflammatory responses.

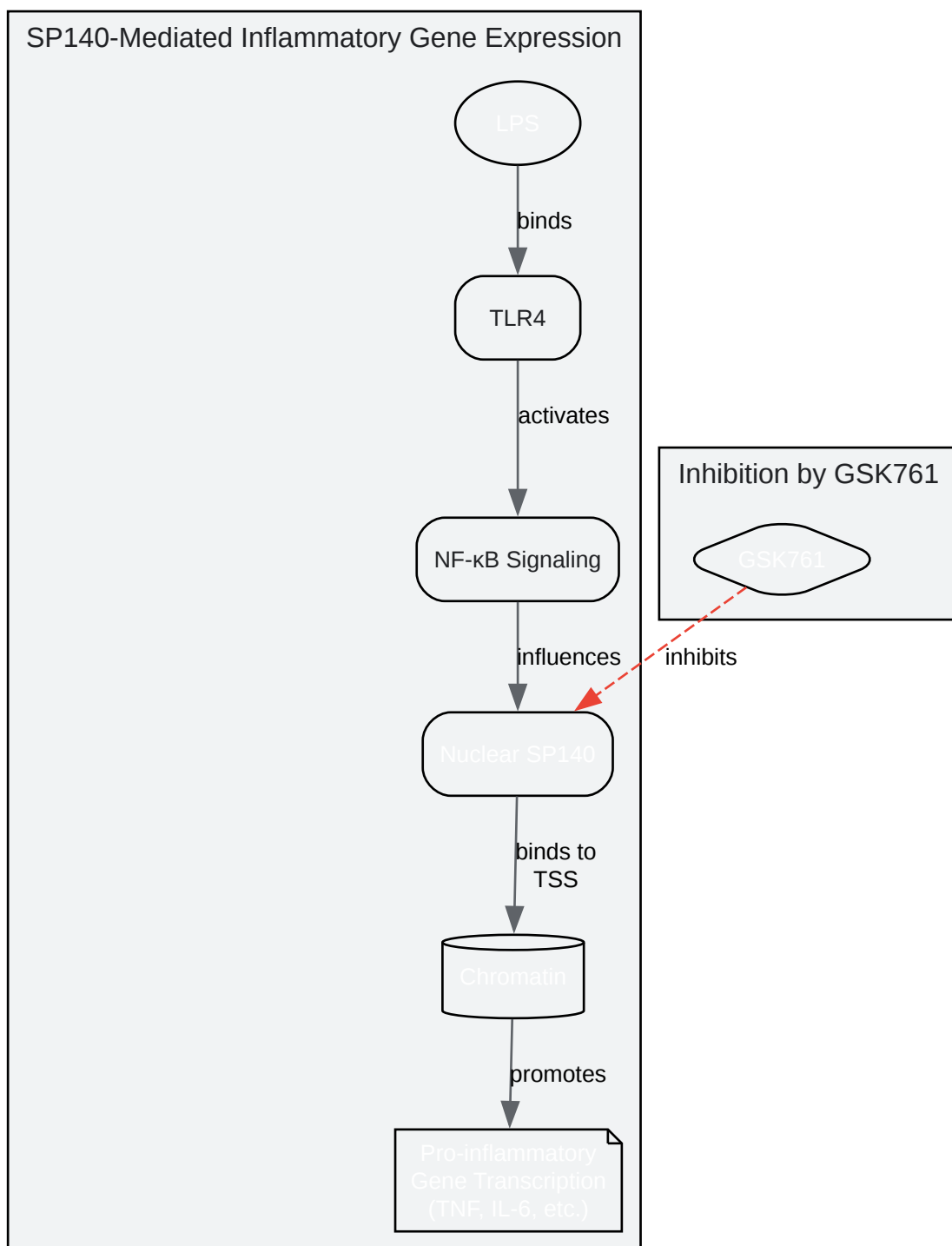
### Materials:

- Polarized M1 macrophages (from Protocol 1)
- GSK761 (stock solution in DMSO)
- DMSO (vehicle control)
- Lipopolysaccharide (LPS), 100 ng/mL
- Culture medium (RPMI-1640 with 10% FBS and penicillin-streptomycin)

### Procedure:

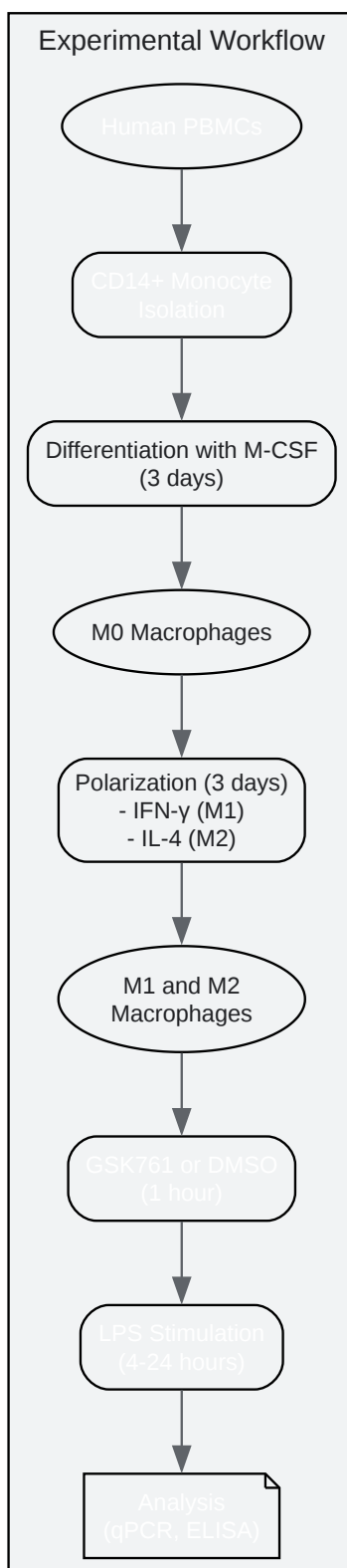
- Pre-treat M1 polarized macrophages with either GSK761 (e.g., at concentrations of 0.01, 0.04, 0.12, 0.37, and 1.11  $\mu$ M) or an equivalent volume of DMSO (vehicle control) for 1 hour. [\[3\]](#)[\[4\]](#)
- Following the pre-treatment, add LPS to a final concentration of 100 ng/mL to stimulate the macrophages.
- Incubate the cells for a desired period (e.g., 4 hours for gene expression analysis or 24 hours for cytokine protein measurement in the supernatant).[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Collect the cell culture supernatant for cytokine analysis (e.g., by ELISA or multiplex assay) and/or lyse the cells for RNA isolation and subsequent gene expression analysis (e.g., by qPCR).

## Mandatory Visualization Signaling Pathways and Experimental Workflows



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Caption: SP140 signaling pathway in macrophages and the inhibitory action of GSK761.



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Caption: Workflow for studying GSK761 effects on primary human macrophages.



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